molecular formula C8H8Cl2O2 B14733270 Cyclohex-1-ene-1,4-dicarbonyl dichloride CAS No. 4806-86-4

Cyclohex-1-ene-1,4-dicarbonyl dichloride

Cat. No.: B14733270
CAS No.: 4806-86-4
M. Wt: 207.05 g/mol
InChI Key: WWHIQFGZIUMLNO-UHFFFAOYSA-N
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Description

Cyclohexene-1,4-dicarbonyl chloride is an organic compound characterized by a cyclohexene ring substituted with two carbonyl chloride groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexene-1,4-dicarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclohexene with phosgene (carbonyl chloride) under controlled conditions. This reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product .

Industrial Production Methods: In an industrial setting, the production of cyclohexene-1,4-dicarbonyl chloride often involves the use of continuous flow reactors to ensure precise control over reaction conditions. The use of phosgene gas in a closed system minimizes exposure and enhances safety. Additionally, the reaction may be carried out in the presence of a solvent such as dichloromethane to facilitate the process .

Chemical Reactions Analysis

Types of Reactions: Cyclohexene-1,4-dicarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclohexene-1,4-dicarbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexene-1,4-dicarbonyl chloride primarily involves its reactivity with nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity underlies its use in various chemical transformations, including the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed .

Comparison with Similar Compounds

Cyclohexene-1,4-dicarbonyl chloride can be compared with other similar compounds such as:

Cyclohexene-1,4-dicarbonyl chloride stands out due to its unique combination of reactivity and versatility, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

4806-86-4

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

cyclohexene-1,4-dicarbonyl chloride

InChI

InChI=1S/C8H8Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1,6H,2-4H2

InChI Key

WWHIQFGZIUMLNO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1C(=O)Cl)C(=O)Cl

Origin of Product

United States

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